2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(2H-1,3-benzodioxol-5-yl)carbamate under specific conditions. The reaction is often catalyzed by a base such as cesium carbonate and may require a palladium catalyst for certain steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzodioxole moiety may contribute to its overall reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamate: Similar structure but with additional fluorine atoms.
2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate: Contains a methyl group instead of a hydrogen atom.
Uniqueness
2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate is unique due to its specific combination of a trifluoroethyl group and a benzodioxole moiety
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-benzodioxol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)4-16-9(15)14-6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTDCNFPORVAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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